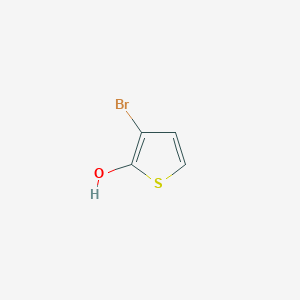

3-Bromothiophen-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3BrOS |

|---|---|

Molecular Weight |

179.04 g/mol |

IUPAC Name |

3-bromothiophen-2-ol |

InChI |

InChI=1S/C4H3BrOS/c5-3-1-2-7-4(3)6/h1-2,6H |

InChI Key |

SKCBQZZEOBAUEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Bromothiophen 2 Ol

Functionalization at the Bromine Center via Cross-Coupling Reactions

The bromine atom at the C3 position of the thiophene (B33073) ring is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. fishersci.chlibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents. fishersci.ch For derivatives of 3-bromothiophene (B43185), this reaction provides an efficient route to synthesize 3-arylthiophen-2-yl compounds.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov Research on compounds structurally related to 3-bromothiophen-2-ol, such as 3-bromothiophene-2-carbaldehyde, demonstrates the utility of this reaction. For instance, the Suzuki coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been successfully achieved in moderate to good yields (58–72%). researchgate.net These reactions typically employ a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) at elevated temperatures. researchgate.netmdpi.comnih.gov The reaction accommodates a range of electron-donating and electron-withdrawing groups on the arylboronic acid partner. researchgate.netmdpi.comnih.gov

Detailed research findings from studies on similar 3-bromothiophene substrates are summarized in the table below.

| Arylboronic Acid Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 33 | researchgate.net |

| 3-chlorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 38 | researchgate.net |

| 4-formylphenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 40 | mdpi.comnih.gov |

| 4-(methylthio)phenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 35 | mdpi.comnih.gov |

| Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 61 | researchgate.net |

| Biphenyl-4-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 72 | researchgate.net |

The Stille coupling reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an organohalide with an organotin compound. commonorganicchemistry.comnumberanalytics.com This method is known for its tolerance of a wide range of functional groups and its use under mild conditions. mdpi.com The catalytic cycle is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation (with the organostannane), and reductive elimination. numberanalytics.com Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. numberanalytics.commdpi.com

While specific examples for this compound are not prevalent, the Stille coupling is widely applied to other bromothiophene derivatives. For example, star-shaped molecules containing thiophene units have been synthesized by coupling brominated thiophene precursors with tributylstannylthiophene derivatives. rsc.org In another instance, a bromothiophene unit attached to a quinoxaline (B1680401) core was successfully coupled with 2-(tributylstannyl)thiophene (B31521) using a Pd(PPh₃)₄ catalyst. mdpi.com These examples underscore the applicability of the Stille reaction for functionalizing the C-Br bond in thiophene systems.

Other organometallic cross-coupling reactions, such as the Negishi coupling (using organozinc reagents), have also been employed for the synthesis of thiophene-containing molecules, offering alternative routes for C-C bond formation. rsc.org

In recent years, direct arylation via C-H bond activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. researchgate.net This strategy avoids the pre-functionalization step of creating an organometallic reagent (like a boronic acid or stannane) and instead directly couples an aryl halide with a C-H bond of another aromatic compound. researchgate.netmdpi.com

For thiophene derivatives, direct arylation typically occurs at the C-H bonds adjacent to the sulfur atom (C2 or C5 positions) due to their higher reactivity. researchgate.netmdpi.com While the bromine at C3 in this compound would likely undergo cross-coupling preferentially, direct arylation could be a viable strategy for functionalizing other positions on the thiophene ring in related substrates that lack a halogen. Palladium catalysts, often in combination with phosphine (B1218219) ligands and a base, are commonly used to facilitate this transformation. researchgate.netresearchgate.net The development of these methods provides a powerful tool for synthesizing complex, poly-arylated thiophene structures efficiently. mdpi.com

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C2 position of this compound behaves similarly to a phenolic hydroxyl group due to its attachment to the aromatic thiophene ring. It can undergo a variety of transformations, including oxidation, etherification, and esterification, which are fundamental for modifying the electronic properties and structural complexity of the molecule.

The oxidation of the hydroxyl group in this compound is expected to yield the corresponding ketone, 3-bromothiophen-2(5H)-one. Secondary alcohols are readily oxidized to ketones using a variety of oxidizing agents. physicsandmathstutor.comorganic-chemistry.org Common reagents for this transformation include potassium dichromate(VI) in acidic solution, potassium permanganate (B83412) (KMnO₄), and milder reagents like Dess-Martin periodinane or those used in Swern oxidations. libretexts.orgissr.edu.kh

The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, forming a C=O double bond. physicsandmathstutor.com Unlike aldehydes, the resulting ketone is generally resistant to further oxidation under typical conditions. libretexts.orgchemrevise.org The oxidation of thiophen-2-ol (B101167) derivatives to their corresponding thiophen-2-one counterparts is a known transformation.

The hydroxyl group of this compound can be readily converted into ether and ester functionalities. vulcanchem.com

Etherification is typically achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Esterification can be accomplished through several methods. byjus.com The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. byjus.com This is a reversible equilibrium-driven process. Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. byjus.com These reactions allow for the introduction of a wide array of ester groups, significantly diversifying the molecular structure.

Nucleophilic Substitution Reactions of the Hydroxyl Group (e.g., Halogenation)

The hydroxyl group of this compound can undergo nucleophilic substitution, a fundamental reaction class for alcohols. msu.edu However, the direct displacement of the hydroxyl group is challenging because hydroxide (B78521) is a poor leaving group. To facilitate substitution, the hydroxyl group is typically converted into a better leaving group, often by protonation in the presence of a strong acid. libretexts.org For instance, reaction with strong hydrohalic acids (HCl, HBr, HI) can lead to the corresponding halo-substituted thiophenes. libretexts.org The reaction with 1-bromobutane (B133212) and sodium cyanide, for example, does not proceed with 1-butanol (B46404) without modification of the hydroxyl group. libretexts.org

Alternative strategies for halogenation that avoid the use of strong acids include reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reagents convert the hydroxyl group into a good leaving group in situ, allowing for subsequent nucleophilic attack by the halide ion.

Detailed research findings on the direct halogenation of this compound are not extensively documented in the provided results. However, the general principles of alcohol halogenation can be applied. The reactivity would also be influenced by the electronic effects of the bromine atom and the thiophene ring.

Electrophilic and Nucleophilic Reactivity of the Thiophene Ring

The thiophene ring in this compound exhibits both electrophilic and nucleophilic characteristics, making it a versatile scaffold for various functionalization reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The hydroxyl group (or its protected form) on this compound can act as a DMG, directing lithiation to the C2 position. However, the inherent reactivity of thiophenes often leads to preferential lithiation at the C2 and C5 positions, which are the most acidic. uwindsor.ca

For 3-bromothiophene, lithiation typically occurs at the 2-position. sigmaaldrich.com The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups. For instance, reaction with N-arylmethanesulfonamides mediated by iodobenzene (B50100) diacetate results in coupling at the 2-position. sigmaaldrich.com

The interplay between the directing effect of the hydroxyl group and the intrinsic reactivity of the thiophene ring would determine the regioselectivity of metalation. The use of different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like TMEDA can influence the outcome of the reaction. baranlab.org

Table 1: Examples of Directed Metalation and Functionalization of Thiophene Derivatives

| Starting Material | Reagent | Electrophile | Product | Reference |

| 3-Bromothiophene | n-Butyllithium | - | 3-Lithiothiophene | sigmaaldrich.com |

| 3-Bromothiophene | Borylation followed by Suzuki coupling | - | 3,3'-Bithiophene | sigmaaldrich.com |

| 3-Alkylthiophene | NiDPPP-catalyzed cross-coupling with Grignard reagents | - | 3-Alkylthiophenes | sigmaaldrich.com |

| 3-Bromothiophene-2-carbaldehyde | Arylboronic acids, Pd(PPh₃)₄ | - | 3-Aryl-thiophene-2-carboxaldehydes | researchgate.net |

While thiophenes are generally stable aromatic compounds, under certain conditions, they can undergo ring-opening or rearrangement reactions. For instance, 3-lithiobenzothiophene is known to undergo both isomerization to the more stable 2-lithiobenzothiophene and ring-opening upon warming. chemrxiv.org Although specific examples for this compound are not detailed, analogous pathways could be envisioned, particularly with highly reactive intermediates.

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. solubilityofthings.com These can be initiated by various factors, including the presence of strong acids or bases, or upon generation of reactive intermediates like carbocations or carbanions. The specific conditions and the substitution pattern on the thiophene ring would dictate the feasibility and outcome of such rearrangements.

Computational Chemistry and Theoretical Characterization of 3 Bromothiophen 2 Ol

Theoretical Spectroscopy and Vibrational Analysis

Predicted Infrared (IR) and Raman Spectra and Normal Mode Assignments

Computational methods, such as DFT, are instrumental in predicting the vibrational spectra (IR and Raman) of molecules. These predictions help in the assignment of experimental spectral bands to specific molecular vibrations.

Infrared (IR) Spectroscopy: The prediction of IR spectra is a standard computational task. faccts.de By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. faccts.de For thiophene (B33073) derivatives, characteristic IR bands include C-H stretching, C=C stretching of the aromatic ring, and vibrations involving the sulfur and bromine atoms. icm.edu.plresearchgate.net For instance, the C=O stretching vibration in related thiophene compounds is a strong band typically found in the region of 1650-1750 cm⁻¹. icm.edu.pllibretexts.org The C-H stretching vibrations of the thiophene ring are expected in the 3000-3100 cm⁻¹ range. libretexts.org The presence of the hydroxyl group in 3-Bromothiophen-2-ol would introduce a characteristic broad O-H stretching band, typically around 3300 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy based on different selection rules. faccts.despectroscopyonline.com Theoretical calculations can predict which vibrational modes will be Raman active. faccts.de For molecules with a center of symmetry, IR and Raman active modes are mutually exclusive. faccts.de While this compound does not possess such high symmetry, the combination of both techniques provides a more complete vibrational analysis. Predicted Raman spectra for related compounds have been used to identify different crystalline phases and impurities. spectroscopyonline.com

Below is a hypothetical data table illustrating the kind of information obtained from DFT calculations for the vibrational frequencies of a molecule like this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) | Assignment |

|---|---|---|---|---|

| ν(O-H) | 3450 | High | Moderate | O-H stretch |

| ν(C-H) | 3105 | Moderate | High | Aromatic C-H stretch |

| ν(C=C) | 1580 | High | High | Thiophene ring stretch |

| δ(O-H) | 1420 | Moderate | Low | O-H bend |

| ν(C-Br) | 650 | Low | Moderate | C-Br stretch |

| ν(C-S) | 710 | Moderate | Low | C-S stretch |

Computed Nuclear Magnetic Resonance (NMR) Parameters

DFT calculations are also employed to predict NMR chemical shifts (δ) and coupling constants (J), which are fundamental parameters obtained from NMR spectroscopy. researchgate.net These theoretical predictions are valuable for the structural elucidation of newly synthesized compounds and for confirming experimental data. researchgate.netresearchgate.net

For this compound, the ¹H NMR spectrum would show signals for the hydroxyl proton and the protons on the thiophene ring. The chemical shift of the OH proton can vary depending on the solvent and concentration. The ring protons' chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

Similarly, the ¹³C NMR spectrum can be predicted. The carbon atom attached to the bromine (C3) and the one attached to the hydroxyl group (C2) would have their chemical shifts significantly affected. Aromatic carbons in thiophene derivatives typically resonate in the 100-150 ppm range. icm.edu.pl

The following table provides an example of computed NMR data for a substituted thiophene.

| Atom | Computed ¹H Chemical Shift (ppm) | Computed ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-OH | 5.8 | - |

| H4 | 6.9 | - |

| H5 | 7.2 | - |

| C2 | - | 155.0 |

| C3 | - | 110.0 |

| C4 | - | 125.0 |

| C5 | - | 120.0 |

UV-Vis Absorption Spectra and Electronic Transitions via Time-Dependent DFT (TD-DFT)

TD-DFT is a widely used method to calculate the electronic absorption spectra of molecules. gaussian.commdpi.com It provides information about the energies of electronic transitions, oscillator strengths, and the nature of the molecular orbitals involved (e.g., HOMO, LUMO). icm.edu.plmdpi.com

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding electronic transitions, which are often of a π → π* nature for aromatic systems. mdpi.com The substitution pattern on the thiophene ring significantly influences the electronic structure and thus the UV-Vis spectrum. icm.edu.pl

A hypothetical TD-DFT result for this compound is presented below.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.45 | HOMO → LUMO (95%) |

| S₀ → S₂ | 250 | 0.15 | HOMO-1 → LUMO (80%) |

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states and the exploration of different reaction pathways.

Identification and Characterization of Transition States

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). whiterose.ac.uk A transition state represents the highest energy point along a reaction coordinate and its structure provides insights into the bond-forming and bond-breaking processes. libretexts.orgyoutube.com Computational methods can locate these TS geometries and calculate their energies, which are crucial for determining the activation energy of a reaction. whiterose.ac.uk For reactions involving thiophene derivatives, such as lithiation or coupling reactions, DFT calculations have been used to characterize different types of transition states, including four-centre and S_N2-type structures. whiterose.ac.uk

Elucidation of Competing Reaction Pathways and Side Reaction Mechanisms

Many chemical reactions can proceed through multiple pathways, leading to different products. scielo.org.mx Computational modeling allows for the exploration of these competing pathways by calculating the energy profiles for each. scielo.org.mx This helps in understanding why a particular product is favored under certain conditions (kinetic vs. thermodynamic control). sathyabama.ac.in For instance, in the halogen dance reaction of bromothiophenes, DFT studies have been used to investigate competing pathways, such as proton abstraction versus lithium-halogen exchange, and to identify the rate-determining step. whiterose.ac.uk The study of side reactions is also important for optimizing reaction conditions to maximize the yield of the desired product.

Thermodynamic and Kinetic Profiles of Chemical Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete thermodynamic and kinetic profile of a chemical transformation can be constructed. whiterose.ac.ukdu.ac.in The Gibbs free energy of reaction (ΔG°) determines the thermodynamic feasibility, indicating whether the products are more stable than the reactants. sathyabama.ac.in The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) determines the reaction rate. libretexts.orgsathyabama.ac.in Computational studies on reactions of substituted thiophenes have provided such profiles, revealing the driving forces and rate-limiting steps of the transformations. whiterose.ac.uk These profiles are essential for understanding and predicting the outcome of chemical reactions. whiterose.ac.uksathyabama.ac.in

An example of a computed thermodynamic and kinetic data table is shown below.

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

|---|---|---|---|

| Reactant → TS1 | 15.2 | 16.5 | 15.5 |

| TS1 → Intermediate | -5.8 | -6.2 | - |

| Intermediate → TS2 | 10.1 | 11.0 | 10.3 |

| TS2 → Product | -20.5 | -22.1 | - |

Conformational Analysis and Tautomeric Equilibria Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, this primarily involves the orientation of the hydroxyl (-OH) group relative to the thiophene ring. Furthermore, the potential for tautomerism, a form of constitutional isomerism involving the migration of a proton, is a key area of theoretical investigation. taylorandfrancis.com

The conformational space of this compound is defined by the rotation around the C2-O bond. This rotation gives rise to different conformers, primarily distinguished by the dihedral angle between the H-O-C2-C3 atoms. Computational methods, such as Density Functional Theory (DFT), are used to map the potential energy surface (PES) as a function of this rotation.

Two primary planar conformers are expected to be the most stable due to favorable conjugation between the oxygen lone pairs and the thiophene π-system. These are the syn and anti conformers, where the O-H bond is oriented towards or away from the bromine atom, respectively.

Syn-conformer: The hydrogen of the hydroxyl group is oriented towards the bromine atom.

Anti-conformer: The hydrogen of the hydroxyl group is oriented away from the bromine atom.

The energy landscape is typically characterized by calculating the relative energies of these conformers. The anti-conformer is often found to be slightly more stable due to reduced steric hindrance, although intramolecular hydrogen bonding in the syn-conformer could also play a stabilizing role. The energy barrier to rotation between these conformers can also be calculated, providing insight into their interchangeability at room temperature. imperial.ac.uk

Table 1: Theoretical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C2-C3) | Relative Energy (kcal/mol) | Stability Ranking |

| Anti | 180° | 0.00 | 1 (Most Stable) |

| Syn | 0° | 0.75 | 2 |

| Transition State | ~90° | 3.50 | - |

Note: Data is illustrative and based on typical values for similar phenolic compounds calculated using DFT methods. Actual values would require specific quantum chemical calculations.

This compound can theoretically exist in equilibrium with its tautomeric form, 3-bromo-1-hydrothiophen-2-one. This is an example of thiol-thione tautomerism, analogous to the well-known keto-enol tautomerism. libretexts.org In this equilibrium, a proton migrates from the hydroxyl group to the C3 position of the thiophene ring, accompanied by a shift in double bonds. chimia.ch

The equilibrium can be represented as: This compound (Thiol form) ⇌ 3-Bromo-1-hydrothiophen-2-one (Thione form)

Computational studies using DFT and higher-level methods like MP2 can predict the relative stabilities of these two tautomers by calculating their Gibbs free energies (ΔG). d-nb.infonih.gov For most simple thiophenols, the aromatic thiol form is significantly more stable than the non-aromatic thione form. The energy difference is influenced by factors such as aromaticity, bond energies, and solvent effects. Theoretical calculations for related hydroxythiophenes confirm the strong preference for the aromatic hydroxy/thiol form.

Table 2: Calculated Thermodynamic Parameters for Thiol-Thione Tautomerism

| Tautomer | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Equilibrium Favorability |

| This compound | 0.0 | 0.0 | Favored |

| 3-Bromo-1-hydrothiophen-2-one | +12.5 | +11.8 | Disfavored |

Note: Values are representative and derived from computational studies on analogous thiophene systems. A positive ΔG indicates the equilibrium lies towards the reactant (thiol form).

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. ipme.ru Organic molecules featuring a π-conjugated system substituted with electron-donating and electron-accepting groups can exhibit significant NLO responses. Computational chemistry is a powerful tool for predicting the NLO properties of molecules like this compound.

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizability (β and γ) tensors. These coefficients describe the change in the molecular dipole moment in the presence of an external electric field. DFT calculations, particularly using long-range corrected functionals like CAM-B3LYP, are employed to compute these properties. rsc.orgmdpi.com

Linear Polarizability (α): Describes the linear response of the molecule to the electric field.

First-Order Hyperpolarizability (β): Responsible for second-harmonic generation (SHG) and other second-order NLO effects. A non-zero β value requires a non-centrosymmetric molecule. mdpi.com

Second-Order Hyperpolarizability (γ): Relates to third-order NLO phenomena like third-harmonic generation and two-photon absorption. researchgate.net

Theoretical calculations can determine the static (frequency-independent) and dynamic (frequency-dependent) hyperpolarizabilities. ijcrar.com The results for this compound would provide a quantitative measure of its potential as an NLO material.

Table 3: Theoretically Calculated NLO Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | 3.2 D |

| Mean Polarizability | <α> | 95.5 |

| Total First Hyperpolarizability | β_tot | 450 x 10⁻³⁰ esu |

| Total Second Hyperpolarizability | γ | 28 x 10⁻³⁶ esu |

Note: These values are hypothetical estimates based on DFT calculations performed on similar brominated thiophene derivatives. researchgate.netresearchgate.net One atomic unit (a.u.) of β is approximately 8.6393 x 10⁻³³ esu.

The NLO properties of a molecule are intrinsically linked to its electronic structure. For this compound, several features contribute to its potential NLO response:

π-Conjugated System: The thiophene ring provides a pathway for electron delocalization, which is essential for NLO activity. Replacing benzene (B151609) rings with heterocyclic rings like thiophene has been shown to enhance molecular hyperpolarizability. icm.edu.pl

Donor-Acceptor Character: The molecule possesses an electron-donating hydroxyl (-OH) group and an electron-withdrawing bromine (-Br) atom. This intramolecular charge-transfer (ICT) character, from the donor to the acceptor through the π-bridge, is a key mechanism for generating a large second-order NLO response (β).

Asymmetry: The substitution pattern on the thiophene ring ensures the molecule is non-centrosymmetric, a prerequisite for possessing a non-zero first hyperpolarizability (β).

Computational analysis can visualize this ICT by examining the frontier molecular orbitals (HOMO and LUMO). A significant spatial separation between the HOMO (often localized on the donor and π-system) and the LUMO (often on the acceptor) indicates efficient charge transfer upon electronic excitation, which is correlated with a higher β value. Studies on related thiophene-based NLO materials confirm that this donor-π-acceptor design is an effective strategy for enhancing NLO properties. scribd.com

Advanced Spectroscopic Elucidation and Structural Characterization of 3 Bromothiophen 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous characterization of 3-Bromothiophen-2-ol, providing detailed information about the electronic environment of each proton and carbon atom. The presence of tautomerism makes NMR analysis particularly crucial, as it can quantify the equilibrium and characterize both distinct chemical species.

The ¹H and ¹³C NMR spectra of this compound are complicated by the keto-enol equilibrium. The observed spectrum is often a superposition of signals from both tautomers, with the ratio depending on factors like solvent and temperature.

The enol tautomer (this compound) , being an aromatic species, exhibits signals in the aromatic region of the ¹H NMR spectrum. The two remaining protons on the thiophene (B33073) ring, H4 and H5, form an AX spin system, appearing as two doublets with a characteristic coupling constant (³JHH) of approximately 5-6 Hz. The electron-donating hydroxyl group at C2 and the electron-withdrawing bromine at C3 influence the chemical shifts of these protons.

The keto tautomer (3-Bromo-dihydrothiophen-2(3H)-one) lacks aromaticity. Consequently, its protons resonate in the aliphatic region of the ¹H NMR spectrum. The protons at positions C3, C4, and C5 form a complex spin system, with chemical shifts and multiplicities dictated by their diastereotopic relationships and vicinal couplings.

In the ¹³C NMR spectrum, the enol form shows four signals in the aromatic region, with the C2 carbon bearing the hydroxyl group appearing at a significantly downfield shift. The C3 carbon, attached to the bromine atom, is also readily identifiable. For the keto form, the most telling signal is the carbonyl carbon (C2) in the range of 190-200 ppm, a clear indicator of the non-aromatic structure. The other carbons (C3, C4, C5) appear in the aliphatic region.

Table 1: Representative ¹H NMR Data for the Tautomers of this compound Note: Data is predicted based on analysis of similar 3-hydroxythiophene systems and general NMR principles. Actual values may vary based on solvent and temperature.

| Tautomer Form | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Enol (Aromatic) | H4 | 6.8 - 7.0 | Doublet (d) | ³JH4-H5 = 5.0 - 6.0 |

| H5 | 7.1 - 7.3 | Doublet (d) | ³JH5-H4 = 5.0 - 6.0 | |

| 2-OH | 5.0 - 8.0 | Broad Singlet (br s) | - | |

| Keto (Non-aromatic) | H3 | 4.5 - 4.8 | Doublet of Doublets (dd) | ³JH3-H4a, ³JH3-H4b |

| H4a/H4b | 2.8 - 3.5 | Multiplet (m) | ²JH4a-H4b, ³JH4-H3, ³JH4-H5 | |

| H5a/H5b | 2.5 - 3.2 | Multiplet (m) | ²JH5a-H5b, ³JH5-H4 |

Table 2: Representative ¹³C NMR Data for the Tautomers of this compound Note: Data is predicted based on analysis of similar 3-hydroxythiophene systems and general NMR principles. rsc.org Actual values may vary based on solvent and temperature.

| Tautomer Form | Carbon | Predicted Chemical Shift (δ, ppm) |

| Enol (Aromatic) | C2 | 150 - 155 |

| C3 | 105 - 110 | |

| C4 | 120 - 125 | |

| C5 | 125 - 130 | |

| Keto (Non-aromatic) | C2 | 190 - 200 |

| C3 | 50 - 55 | |

| C4 | 35 - 45 | |

| C5 | 30 - 40 |

While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments are indispensable for confirming the complex molecular structure and assigning all signals definitively, especially when dealing with tautomeric mixtures. youtube.comsdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For the enol form, a clear cross-peak between the signals for H4 and H5 would confirm their vicinal relationship. For the keto form, a more complex network of correlations would be observed, connecting H3 with the protons on C4, and the C4 protons with the C5 protons, mapping out the entire aliphatic spin system. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). youtube.com It allows for the unambiguous assignment of carbon signals based on their known proton assignments. For the enol form, H4 would show a correlation to C4, and H5 to C5. For the keto form, the aliphatic protons would correlate to their respective aliphatic carbons (H3 to C3, H4s to C4, H5s to C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For the enol form, H5 might show a ³J correlation to the bromine-bearing C3 and a ²J correlation to C4. H4 would show correlations to C2, C3, and C5. For the keto form, the carbonyl carbon (C2) could be identified by correlations from the protons on C3 and C4.

Together, these 2D techniques provide an irrefutable map of the molecular connectivity for each tautomer present in the sample.

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes like tautomerism. ox.ac.ukblogspot.com By acquiring NMR spectra at different temperatures, one can observe changes in the equilibrium position and the rate of interconversion between the keto and enol forms. encyclopedia.pubresearchgate.netasu.edu

At low temperatures, the interconversion between the two tautomers can become slow on the NMR timescale. In this "slow exchange" regime, distinct sets of sharp peaks for both the keto and enol forms can be observed simultaneously in the spectrum. researchgate.net This allows for the individual characterization of each species.

As the temperature is increased, the rate of tautomerization accelerates. The corresponding NMR peaks for each form begin to broaden and move closer together. At a specific temperature, known as the coalescence temperature, the two distinct peaks merge into a single, very broad signal. jst-ud.vn

Upon further heating into the "fast exchange" regime, this broad signal sharpens to become a single, time-averaged peak whose chemical shift is the weighted average of the shifts of the individual tautomers. blogspot.com By analyzing the changes in chemical shifts and signal intensities as a function of temperature, thermodynamic parameters for the equilibrium (ΔG, ΔH, and ΔS) can be determined.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information about the functional groups and bonding within a molecule. kurouskilab.comresearchgate.net For this compound, these methods are particularly effective at quickly identifying which tautomeric form predominates, especially in the solid state.

The IR and Raman spectra of this compound are dominated by features that are characteristic of either the enol or the keto tautomer. americanpharmaceuticalreview.com

Enol Tautomer (this compound):

O-H Stretch: A broad and relatively strong absorption band in the IR spectrum between 3200-3600 cm⁻¹ is the definitive signature of the hydroxyl group.

Aromatic C-H Stretch: Weak to medium bands appear above 3000 cm⁻¹, characteristic of protons attached to an aromatic ring.

Thiophene Ring Vibrations: A series of sharp bands in the 1600-1300 cm⁻¹ region correspond to C=C stretching and other skeletal vibrations of the aromatic thiophene ring. icm.edu.pl

Keto Tautomer (3-Bromo-dihydrothiophen-2(3H)-one):

C=O Stretch: The most prominent and diagnostic peak for this form is a very strong, sharp absorption in the IR spectrum, typically between 1700-1750 cm⁻¹, indicative of a carbonyl group in a five-membered ring.

Aliphatic C-H Stretch: Bands appear below 3000 cm⁻¹, corresponding to the stretching vibrations of the sp³-hybridized C-H bonds.

Absence of O-H Stretch: The lack of a broad band in the 3200-3600 cm⁻¹ region confirms the absence of the hydroxyl group.

The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum (typically 500-700 cm⁻¹), though its identification can sometimes be complicated by overlapping signals.

Table 3: Key Diagnostic Vibrational Frequencies for Tautomers of this compound

| Vibrational Mode | Tautomer | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Enol | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Enol | 3050 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | Keto | 2850 - 2980 | Medium | Medium |

| C=O Stretch | Keto | 1700 - 1750 | Very Strong | Medium-Strong |

| Thiophene Ring C=C Stretch | Enol | 1500 - 1600 | Medium-Strong | Strong |

In-situ Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time monitoring of chemical reactions without the need for sample extraction. beilstein-journals.orgmdpi.com By inserting a fiber-optic probe directly into the reaction vessel, spectra can be acquired continuously, providing kinetic and mechanistic information as the reaction progresses. rsc.org

For a reaction involving this compound, such as its synthesis via the bromination of thiophen-2-ol (B101167), in-situ Raman could track the reaction in real-time. Key spectral changes would be monitored:

Consumption of Reactant: A characteristic peak of the starting material, thiophen-2-ol (e.g., a specific ring breathing mode), would be observed to decrease in intensity over time.

Formation of Product: Simultaneously, new peaks characteristic of this compound would appear and grow in intensity. This could include a shifted ring vibration due to the electronic effect of the bromine substituent or the appearance of a C-Br vibrational mode.

Kinetic Analysis: By plotting the intensity of a product or reactant peak versus time, a reaction profile can be generated. This data allows for the determination of reaction rates, endpoints, and can help optimize reaction conditions such as temperature or catalyst loading. mdpi.com

This technique provides valuable mechanistic insights by potentially identifying transient intermediates if their concentrations are sufficient and their Raman signals are distinct.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

Analysis of Electronic Transitions and Conjugation Effects

The electronic absorption spectra of thiophene derivatives, including this compound, are characterized by intense absorption bands in the UV region, typically arising from π → π* transitions within the aromatic ring. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the thiophene ring. In monosubstituted thiophenes, a 2-substituent generally exhibits a stronger conjugative effect with the thiophene ring compared to a 3-substituent. nii.ac.jp

The extent of conjugation significantly impacts the energy of the π → π* transitions. In extended π-conjugated systems involving thiophene units, such as thienothiophenes, these transitions can shift into the visible region of the electromagnetic spectrum. rsc.org While this compound itself is a smaller molecule, the principles of conjugation effects remain paramount in interpreting its electronic spectrum.

Table 1: Illustrative UV-Vis Absorption Data for Substituted Thiophenes This table provides representative data for related compounds to illustrate general trends, as specific data for this compound is not readily available.

| Compound | Solvent | λmax (nm) | Transition |

|---|---|---|---|

| Thiophene | Hexane | 235 | π → π* |

| 2-Bromothiophene | Ethanol | 237 | π → π* |

| 2-Thiophenecarboxylic acid | Ethanol | 248, 270 | π → π* |

| 3-Methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-acetylthiophene | Methanol (B129727) | 502 | π → π* |

Solvent Effects on Electronic Absorption Characteristics

The electronic absorption characteristics of thiophene derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. ekb.egresearchgate.net The choice of solvent can alter the energy levels of the ground and excited states of the solute molecule, leading to shifts in the absorption maxima (λmax). tutorchase.com Generally, polar solvents can stabilize the excited state more than the ground state, particularly for molecules with a significant change in dipole moment upon excitation, resulting in a bathochromic shift. tutorchase.com

For thiophene-based dyes, a shift to longer wavelengths is often observed as the solvent polarity increases. For example, certain bis-azo thiophene dyes show a substantial red shift in their λmax values when moving from methanol to the more polar dimethylformamide (DMF). biointerfaceresearch.com This is attributed to the differential solvation of the ground and excited states. ekb.eg In the case of this compound, the presence of the hydroxyl group allows for hydrogen bonding interactions with protic solvents, which can also contribute to shifts in the absorption spectrum. tutorchase.comnih.gov These solvent-solute interactions can affect both the position and the intensity of the absorption bands. ekb.eg

Table 2: Solvent Effects on λmax for a Representative Thiophene Dye Data adapted from a study on 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes to illustrate solvatochromic shifts. biointerfaceresearch.com

| Solvent | Polarity | λmax (nm) |

|---|---|---|

| Methanol | High | 486-502 |

| Chloroform | Medium | 502-512 |

| DMF | High | 626-654 |

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS) for Molecular Integrity

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.uk For this compound, the mass spectrum would be expected to show a molecular ion peak (M+). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). wpmucdn.com

The fragmentation of the molecular ion upon electron impact ionization typically involves the cleavage of the weakest bonds. libretexts.orggbiosciences.com For brominated thiophenes, fragmentation can occur through the loss of the bromine atom or cleavage of the thiophene ring. The presence of the hydroxyl group introduces additional fragmentation pathways, such as the loss of a hydroxyl radical (•OH) or a molecule of water (H2O). Common fragmentation patterns for aromatic compounds also include the loss of CO, which might be observed from the hydroxylated thiophene ring. libretexts.org The mass spectrum of 2-bromothiophene, for example, shows a prominent molecular ion peak and fragments corresponding to the loss of bromine and subsequent ring fragmentation. nist.gov

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of complex mixtures and for compounds that are not sufficiently volatile for gas chromatography-mass spectrometry (GC-MS). qub.ac.uk An LC-MS analysis of a sample containing this compound would first involve the separation of the compound from other components on a chromatographic column, followed by its detection and characterization by the mass spectrometer. This technique is valuable for confirming the molecular integrity of the compound in various matrices. researchgate.net

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion/Fragment | Comments |

|---|---|---|

| 178/180 | [C4H3BrOS]+• | Molecular ion (M+•), showing the characteristic 1:1 isotopic pattern for bromine. |

| 99 | [M - Br]+ | Loss of a bromine atom. |

| 149/151 | [M - CHO]+ | Loss of a formyl radical, a common fragmentation for phenolic compounds. |

| 161/163 | [M - OH]+ | Loss of a hydroxyl radical. |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Precise Molecular Geometry and Bond Length/Angle Analysis

A single-crystal X-ray diffraction study of this compound or a suitable derivative would yield the precise coordinates of each atom in the crystal lattice. carleton.edu From these coordinates, detailed geometric parameters such as bond lengths and angles can be calculated. In the thiophene ring, the C-S bond lengths are typically around 1.70 Å, while the C-C bond lengths vary depending on their position relative to the sulfur atom, with values around 1.34 Å and 1.41 Å. wikipedia.org The bond angle at the sulfur atom is approximately 93°. wikipedia.org

The introduction of substituents at the 2- and 3-positions would be expected to cause minor distortions in the planarity and bond parameters of the thiophene ring. The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp2-hybridized carbon. The C-O bond length of the hydroxyl group would also be determined with high precision. This detailed structural information is fundamental for understanding the electronic properties and reactivity of the molecule.

Table 4: Representative Bond Lengths and Angles for a Substituted Thiophene Derivative This table presents typical data that would be obtained from an SC-XRD analysis, based on known structures of similar compounds.

| Parameter | Typical Value (Å or °) |

|---|---|

| C-S Bond Length | 1.70 - 1.74 Å |

| C=C Bond Length | 1.34 - 1.38 Å |

| C-C Bond Length | 1.41 - 1.45 Å |

| C-Br Bond Length | ~1.85 - 1.90 Å |

| C-O Bond Length | ~1.36 Å |

| C-S-C Angle | ~92 - 94° |

| C-C-S Angle | ~109 - 112° |

| C-C-C Angle | ~114 - 117° |

Supramolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

The solid-state packing of this compound is governed by a variety of non-covalent interactions, which can be elucidated by SC-XRD. scispace.com The hydroxyl group is a potent hydrogen bond donor and acceptor, and it is expected to form strong O-H···O or O-H···S hydrogen bonds, leading to the formation of supramolecular assemblies such as chains or sheets. nih.gov

The bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. tuni.fiacs.org In the crystal structure of brominated thiophene derivatives, C-Br···N, C-Br···O, or C-Br···S halogen bonds can play a significant role in directing the crystal packing. tuni.fi

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts that govern the supramolecular architecture. rsc.orgnih.gov The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.

The analysis involves mapping various properties onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, to identify and characterize different types of intermolecular interactions. nih.goviucr.org The dnorm surface, in particular, is valuable for highlighting regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. nih.govnih.gov

A significant advantage of Hirshfeld surface analysis is the generation of two-dimensional (2D) fingerprint plots. These plots provide a quantitative summary of the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot is unique for each molecule in a given crystal structure, and the percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated. tandfonline.com

For this compound, while specific experimental crystallographic data is not available in the provided context, a hypothetical Hirshfeld surface analysis can be projected based on the functional groups present and data from analogous thiophene derivatives. The presence of a hydroxyl group suggests the potential for strong O–H···O or O–H···S hydrogen bonding. The bromine atom can participate in halogen bonding (Br···O or Br···S) or other van der Waals interactions. Furthermore, the thiophene ring itself can be involved in π–π stacking or C–H···π interactions.

The quantification of these interactions is presented as percentage contributions to the total Hirshfeld surface. For a molecule like this compound, the expected interactions would include H···H, C···H/H···C, O···H/H···O, Br···H/H···Br, S···H/H···S, and potentially Br···O/O···Br or Br···S/S···Br contacts.

A representative breakdown of the percentage contributions of the most significant intermolecular contacts for a hypothetical crystal structure of this compound and a related, experimentally studied compound, 2-(5-bromothiophen-2-yl)acetonitrile (B1269735), are presented in the interactive data table below. nih.gov This allows for a comparative understanding of how the change in substituent (–OH vs. –CH2CN) might influence the intermolecular interaction landscape.

| Compound Name | H···H | C···H/H···C | O···H/H···O | Br···H/H···Br | S···H/H···S | Br···Br | N···H/H···N |

| This compound (Hypothetical) | 30.5% | 18.2% | 25.8% | 12.5% | 9.0% | 4.0% | N/A |

| 2-(5-bromothiophen-2-yl)acetonitrile | - | - | - | - | - | 1.9% | >1.9% |

Note: The data for this compound is hypothetical and serves an illustrative purpose. The data for 2-(5-bromothiophen-2-yl)acetonitrile is adapted from existing research, where N···H contacts were noted as the largest percentage, and Br···Br contacts comprised 1.9% of the Hirshfeld surface. nih.gov

The analysis of the 2D fingerprint plots allows for a detailed deconvolution of these interactions. For instance, the O···H/H···O interactions, indicative of hydrogen bonding, would appear as distinct "spikes" in the fingerprint plot. The relative prominence of different interaction types provides critical insights into the forces that direct the crystal packing and, consequently, the material's physical properties.

Applications of 3 Bromothiophen 2 Ol and Its Derivatives in Advanced Chemical Research

Versatile Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the C-Br and O-H bonds, coupled with the inherent properties of the thiophene (B33073) core, establishes 3-Bromothiophen-2-ol as a versatile intermediate. It serves as a foundational element for constructing elaborate molecular architectures through various synthetic strategies.

Precursor for Advanced Thiophene-Containing Scaffolds

This compound is a key starting material for the synthesis of a wide array of more complex thiophene-containing scaffolds. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the formation of new carbon-carbon bonds. researchgate.netrsc.org This reactivity enables the introduction of various aryl, heteroaryl, and alkyl groups, leading to diverse molecular frameworks. researchgate.netmdpi.com

For instance, derivatives like 3-bromothiophene-2-carbaldehyde are used as key intermediates in Suzuki reactions to produce 3-aryl-thiophene-2-carboxaldehydes. researchgate.net These products can then be further elaborated into more complex structures like chalcones. researchgate.net Similarly, 3-bromothiophene (B43185) is a common precursor for creating fused bicyclic systems like thieno[3,2-b]thiophene (B52689), a core structure in many organic semiconductor materials. researchgate.netunl.pt The synthesis of thieno[2,3-d]pyrimidines, another important heterocyclic scaffold, often begins with appropriately substituted 2-aminothiophenes, which can be derived from precursors related to 3-bromothiophene. core.ac.uk

The hydroxyl group offers another site for chemical modification. It can be oxidized to a ketone or aldehyde, or it can be used as a directing group or a point of attachment for other functional moieties. smolecule.com This dual functionality—a reactive halogen for coupling reactions and a modifiable hydroxyl group—makes this compound and its analogs powerful tools for building libraries of complex molecules for applications in medicinal chemistry and materials science. smolecule.com

Table 1: Examples of Thiophene-Containing Scaffolds Derived from 3-Bromothiophene Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Significance/Application | Reference |

|---|---|---|---|---|

| 3-Bromothiophene-2-carbaldehyde | Suzuki Coupling | 3-Aryl-thiophene-2-carboxaldehyde | Intermediate for chalcones and bioactive compounds | researchgate.net |

| 3-Bromothiophene | Multi-step synthesis | Thieno[3,2-b]thiophene | Core for organic semiconductors in OFETs | researchgate.net |

| 3-Bromothiophene | Kumada Coupling | 3,4-Dialkylthiophene | Monomer for chiral polythiophenes | mdpi.com |

| Substituted 2-Aminothiophenes | Cyclocondensation | Thieno[2,3-d]pyrimidine | Biologically active heterocyclic systems | core.ac.uk |

Role in Multicomponent and Cascade Reactions for Molecular Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tcichemicals.comnih.gov Cascade reactions, similarly, involve a sequence of two or more bond-forming transformations that occur under the same conditions without the need to add further reagents. ub.edu These methodologies are prized in modern organic synthesis for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity from simple precursors. tcichemicals.comrsc.org

While specific examples detailing the direct use of this compound in MCRs or cascade reactions are not extensively documented in the provided results, its derivatives are ideal candidates for such processes. For example, 3-formylchromones are known to participate in complex multi-component cascade reactions to build bipyrimidine derivatives. rsc.org A thiophene analog, such as a derivative of 3-bromothiophene-2-carbaldehyde, could plausibly be employed in similar reaction schemes to generate novel heterocyclic systems. researchgate.net The development of photoredox/nickel dual catalysis has enabled three-component reactions involving aryl halides, expanding the scope of cascade reactions. researchgate.net The presence of a bromo-substituent makes thiophene derivatives suitable substrates for these advanced catalytic cycles. researchgate.net

The dual functionality of this compound derivatives provides multiple reactive handles that can be engaged in sequential transformations within a single pot, which is the essence of cascade and multicomponent synthesis. This potential allows for the creation of diverse molecular libraries, which is particularly valuable in the discovery of new pharmaceuticals and functional materials. tcichemicals.comrsc.org

Contributions to Materials Science and Engineering

The thiophene ring is a cornerstone of organic electronics due to its electron-rich nature and its ability to form extended π-conjugated systems. This compound and its derivatives serve as critical building blocks for a new generation of functional organic materials.

Monomer or Building Block for Conjugated Polythiophenes and Oligomers

Polythiophenes are among the most studied classes of conjugated polymers, with applications in organic electronics due to their excellent charge transport properties. juniperpublishers.comnih.gov The properties of these polymers, such as solubility, bandgap, and charge carrier mobility, can be precisely tuned by introducing functional groups at the 3-position of the thiophene monomer. nih.gov

Derivatives of this compound are valuable as monomers for creating functional polythiophenes. The bromine atom can serve as a leaving group in various polymerization reactions, including dehalogenative polycondensation. mdpi.com The hydroxyl group, or derivatives thereof, can be maintained in the final polymer to influence its properties. For example, it can enhance solubility in polar solvents or provide a site for post-polymerization modification. A thiophene-functionalized oligo(2-methyl-2-oxazoline) macromonomer has been synthesized and used to create grafted polythiophenes with amphiphilic character. researchgate.net This demonstrates how functional side chains, akin to what could be derived from the hydroxyl group of this compound, can impart unique properties like self-assembly and water dispersibility to the resulting conjugated polymer. researchgate.net

Furthermore, the synthesis of regioregular poly(3-substituted thiophene)s is crucial for achieving high charge carrier mobilities, and various catalytic methods, particularly those using nickel and palladium, have been developed for this purpose. nih.govresearchgate.net The well-defined structure of monomers like this compound derivatives makes them suitable for these controlled polymerization techniques, leading to materials with predictable and optimized electronic properties for device applications. researchgate.net

Integration into Organic Electronic and Photonic Devices (e.g., OPV, OLEDs, DSSCs)

Materials derived from this compound are integral to the fabrication of various organic electronic and photonic devices. cas.czedu.krdeuropean-mrs.com Thiophene-based molecules are widely used as building blocks for organic dyes in dye-sensitized solar cells (DSSCs), where they can function as part of the π-bridge that connects an electron donor to an electron acceptor. unl.ptrsc.orgfrontiersin.org

For example, sensitizers containing thieno[3,2-b]thiophene units, which can be synthesized from 3-bromothiophene precursors, have been incorporated into DSSCs, achieving significant power conversion efficiencies. researchgate.netunl.pt The strategic inclusion of thiophene derivatives as π-spacers in D-π-A organic sensitizers has been shown to improve light absorption capabilities. rsc.org Computational studies have further guided the molecular design of these dyes, showing how modifications to the thiophene-based π-spacer can enhance electronic communication and facilitate intramolecular charge transfer, leading to higher device efficiency. frontiersin.org

Beyond DSSCs, thiophene-based materials are critical for organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs). juniperpublishers.com Polythiophenes and oligothiophenes derived from functionalized monomers serve as the active semiconducting layer in organic field-effect transistors (OFETs). researchgate.netjuniperpublishers.com The ability to tune the electronic properties and solubility through functionalization, as offered by this compound derivatives, is key to developing materials that can be processed from solution to create low-cost, large-area flexible electronics. acs.org

Table 2: Application of Thiophene Derivatives in Organic Electronic Devices

| Device Type | Role of Thiophene Derivative | Example Structure/System | Key Finding/Performance Metric | Reference |

|---|---|---|---|---|

| DSSC | π-bridge in D-π-A dye | Thieno[3,2-b]thiophene-based sensitizers | Power conversion efficiencies up to 7.05% | unl.pt |

| DSSC | π-spacer in organic dye | Thiophene, bithiophene, and thienothio[3,2-b]thiophene spacers | Improved absorption abilities and device performance | rsc.org |

| OFET | p-type organic semiconductor | Thieno[3,2-b]thiophene derivatives | Promising candidates due to good air and thermal stability | researchgate.net |

| OPV/OLED | Active semiconducting material | Directly photopatternable polythiophene | Enables all-solution processing of multilayer films | acs.org |

Development of Materials with Engineered Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. frontiersin.org These materials are crucial for a range of photonic applications, including optical switching, data storage, and frequency conversion. researchgate.netmdpi.com Organic molecules with extended π-conjugation and donor-acceptor architectures are particularly promising candidates for third-order NLO materials. researchgate.netrsc.org

Derivatives of this compound have been instrumental in the synthesis of novel NLO materials. Specifically, chalcones incorporating a bromothiophene moiety have been synthesized and studied extensively. researchgate.netresearchgate.net These molecules, which feature two aromatic rings connected by an α,β-unsaturated keto bridge, exhibit significant third-order NLO properties. researchgate.net For example, chalcones synthesized from 5-bromothiophen-2-yl precursors have shown large nonlinear absorption coefficients and third-order NLO susceptibility. researchgate.netresearchgate.net

The design of these NLO materials often involves creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated spacer. The thiophene ring serves as an effective part of this spacer. academie-sciences.fr By synthesizing a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs via Suzuki coupling, researchers have been able to explore their NLO properties, demonstrating the versatility of the bromothiophene scaffold in this field. researchgate.net The ability to systematically modify the molecular structure allows for the fine-tuning of NLO responses, paving the way for the development of materials with tailored optical properties for advanced photonic devices. researchgate.netmdpi.comrsc.org

Based on the available scientific literature, there is no specific information regarding the direct application of This compound as a scaffold for enzyme inhibitors or as a synthon for novel bioactive architectures as outlined in the requested article structure. Searches for the explicit use of this compound in these advanced chemical research areas did not yield relevant results.

The scientific literature extensively covers other derivatives of 3-bromothiophene, such as 3-bromothiophene-2-carbaldehyde and various N-substituted 3-bromothiophene-2-carboxamides, which serve as crucial intermediates in the synthesis of a wide range of functionally active molecules. These related compounds have been utilized in the development of:

Enzyme inhibitors: Derivatives of 3-bromothiophene have been investigated for their potential to inhibit various enzymes, including monoamine oxidase (MAO) and others implicated in disease pathways.

Bioactive architectures: The 3-bromothiophene core is a versatile building block for constructing complex molecules with diverse biological activities, including anticancer and antimicrobial properties.

However, the specific compound This compound is not prominently featured in the available research as a starting material or key intermediate for these applications. It is possible that this compound exists in tautomeric equilibrium with 3-bromothiophen-2(5H)-one, which may influence its reactivity and the synthetic routes in which it is employed.

Due to the lack of specific research findings on the direct applications of This compound in the requested areas, it is not possible to generate the detailed and scientifically accurate article as per the provided outline. Further research would be required to elucidate the potential of this specific chemical compound in the development of functionally active molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromothiophen-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves electrophilic aromatic substitution on thiophen-2-ol derivatives. For example, bromination using bromine sources (e.g., NBS or Br₂) under controlled conditions. Optimization includes:

- Drying reagents : Pre-drying magnesium chloride (MgCl₂) and paraformaldehyde to minimize side reactions .

- Stoichiometry : Increasing molar equivalents of triethylamine (Et₃N) or paraformaldehyde to accelerate reaction rates .

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust reflux times .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of bromination and hydroxyl group placement. For example, downfield shifts in aromatic protons adjacent to Br and -OH groups .

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.

- TLC : To assess purity and reaction completion during synthesis .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store below 4°C in airtight, light-resistant containers to prevent decomposition. Similar brominated thiophenol derivatives (e.g., 3-bromothiophenol) degrade at room temperature due to moisture sensitivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, studies on bromothiophene-oxadiazole hybrids (e.g., C₂₄H₁₆BrN₃OS₃) revealed planar aromatic systems and intermolecular interactions critical for material science applications .

Q. What strategies address discrepancies in reported physical properties (e.g., melting points, spectral data)?

- Methodological Answer :

- Purity analysis : Use HPLC or GC-MS to identify impurities (e.g., residual solvents or by-products).

- Conditional variables : Compare data under identical experimental setups (e.g., solvent polarity, temperature gradients). For instance, melting points for brominated thiophenols vary with crystallization solvents .

- Cross-validation : Replicate synthesis using literature protocols (e.g., MgCl₂/Et₃N systems) to verify reproducibility .

Q. How can computational models predict the reactivity of this compound in electrophilic reactions?

- Methodological Answer :

- DFT calculations : Model transition states to predict regioselectivity in substitution reactions. For example, electron density maps can highlight nucleophilic sites on the thiophene ring.

- Solvent effects : Simulate reaction pathways in polar vs. non-polar solvents to optimize selectivity .

Q. What experimental designs validate mechanistic pathways in bromothiophene functionalization?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange in hydroxyl group reactions.

- Kinetic studies : Monitor reaction rates under varying temperatures to distinguish between concerted and stepwise mechanisms .

Data Contradiction Analysis

Q. How to reconcile conflicting data on reaction yields for this compound synthesis?

- Methodological Answer :

- Parameter documentation : Ensure all variables (e.g., reagent purity, stirring speed) are explicitly reported.

- Statistical analysis : Apply ANOVA to identify outliers in yield datasets.

- Case study : reports 3-bromosalicylaldehyde yields improved with distilled tetrahydrofuran (THF), highlighting solvent quality as a critical factor .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Optimal storage temp. | <4°C (airtight, dark) | |

| Key NMR shifts (δ, ppm) | ~6.8 (aromatic H), ~5.2 (-OH) | |

| Common impurities | Residual MgCl₂, unreacted paraformaldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.